![molecular formula C18H17FN6O B6450065 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640974-27-0](/img/structure/B6450065.png)
2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14478735 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Mode of Action
The compound acts as a bromodomain inhibitor with micromolar IC 50 values . It binds to the bromodomains of BRD4, preventing them from recognizing acetylated lysine . This disrupts the normal function of BRD4, leading to changes in gene expression and cellular processes .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways involved in gene expression and cell proliferation . By disrupting the function of BRD4, the compound can alter the transcriptional landscape of the cell and inhibit the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and favorable adme properties
Result of Action
The result of the compound’s action is the inhibition of BRD4, leading to changes in gene expression and cell proliferation . This can result in the inhibition of cancer cell growth, making the compound a potential therapeutic agent for various types of cancer .
Biological Activity
The compound 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS No. 2640974-27-0) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : C19H21N7O2
- Molecular Weight : 379.4 g/mol
- IUPAC Name : (2-ethoxypyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Biological Activity
The biological activity of this compound is primarily investigated through its potential as an antiproliferative agent , particularly against various cancer cell lines. The following sections summarize key findings from recent studies.
Anticancer Properties
-
Cell Line Studies :
- In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines including breast (MX-1), colon, and lung cancer cells. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
-
Mechanism of Action :
- The compound's activity may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance, compounds with similar triazole structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair processes in cancer cells .
Structure-Activity Relationship (SAR)
The presence of the triazole and pyridazine moieties in the compound contributes significantly to its biological activity. Research indicates that modifications in these groups can enhance or reduce potency against specific targets. For example:
- Fluorinated derivatives often exhibit improved bioactivity due to increased lipophilicity and altered electronic properties .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological efficacy of related compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. The incorporation of the triazolo group into the pyridazine framework enhances the compound's ability to inhibit tumor growth. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Compounds containing fluorobenzoyl moieties have been reported to possess antimicrobial activity. The presence of the fluorine atom in the benzoyl group can enhance lipophilicity and improve membrane penetration, which is crucial for antimicrobial efficacy. Studies have demonstrated that such compounds can be effective against both Gram-positive and Gram-negative bacteria.
Neurological Applications
Research has suggested that triazole derivatives may exhibit neuroprotective effects. The unique structural features of 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole could potentially modulate neurotransmitter systems or protect neurons from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds has shown promise for enhancing device performance.
Polymer Chemistry
Incorporating this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties. The triazole and pyrrole units contribute to cross-linking capabilities, which can enhance the durability of polymers used in various industrial applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of triazolo-pyridazine derivatives against several cancer cell lines, including breast and lung cancer models. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers synthesized several fluorobenzoyl derivatives and tested them against common pathogens. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting potential for development as new antimicrobial agents.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-3-1-2-12(6-15)18(26)24-9-13-7-23(8-14(13)10-24)17-5-4-16-21-20-11-25(16)22-17/h1-6,11,13-14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHLKZLXGGJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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